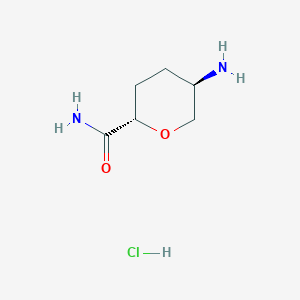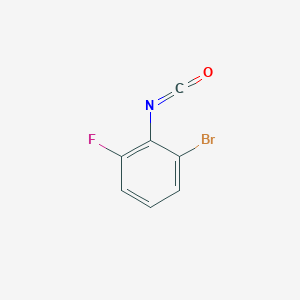
2-Bromo-6-fluorophenylisocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-fluorophenylisocyanate is an organic compound with the molecular formula C7H3BrFNO. It is a derivative of phenylisocyanate, where the phenyl ring is substituted with bromine and fluorine atoms at the 2 and 6 positions, respectively. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-fluorophenylisocyanate typically involves the reaction of 2-Bromo-6-fluoroaniline with phosgene. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The general reaction scheme is as follows:
2-Bromo-6-fluoroaniline+Phosgene→this compound+Hydrogen chloride
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale handling of phosgene and requires stringent safety measures. The process is typically carried out in a closed system to prevent the release of toxic gases. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-6-fluorophenylisocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Hydrolysis: The compound can hydrolyze in the presence of water to form 2-Bromo-6-fluoroaniline and carbon dioxide.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Solvents: Dichloromethane, toluene
Catalysts: Tertiary amines, Lewis acids
Major Products:
Ureas: Formed by reaction with amines
Carbamates: Formed by reaction with alcohols
Heterocycles: Formed through cycloaddition reactions
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-fluorophenylisocyanate is used in various scientific research applications, including:
Organic Synthesis: It is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials.
Biological Studies: It is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicinal Chemistry: The compound is explored for its potential in developing new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-fluorophenylisocyanate involves its reactivity towards nucleophiles. The isocyanate group is highly electrophilic and reacts readily with nucleophilic species, leading to the formation of stable urea or carbamate linkages. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-6-fluoroaniline
- 2-Bromo-6-fluorobenzaldehyde
- 2-Bromo-6-fluorobenzoic acid
Comparison: 2-Bromo-6-fluorophenylisocyanate is unique due to the presence of the isocyanate functional group, which imparts distinct reactivity compared to its analogs. While 2-Bromo-6-fluoroaniline and 2-Bromo-6-fluorobenzaldehyde are primarily used as intermediates in organic synthesis, this compound’s isocyanate group allows it to participate in a broader range of chemical reactions, making it a versatile compound in synthetic chemistry.
Eigenschaften
IUPAC Name |
1-bromo-3-fluoro-2-isocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO/c8-5-2-1-3-6(9)7(5)10-4-11/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFMBHQTZIYGFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)N=C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
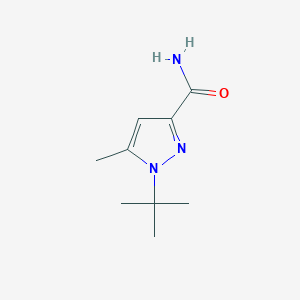
![4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B6358198.png)
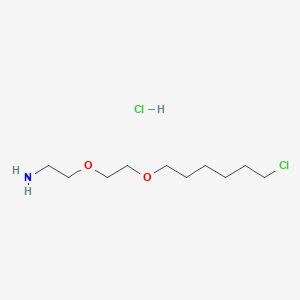
![5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6358206.png)


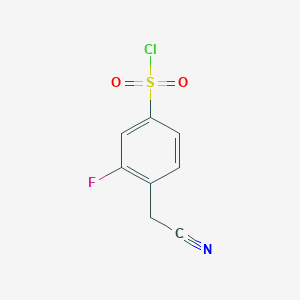
![4-chloro-6-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6358232.png)
![7-[1-(4-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6358234.png)
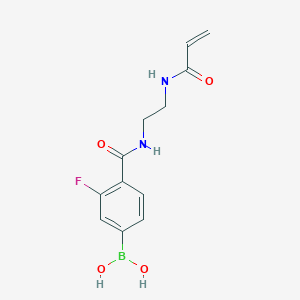
![2-(2-CHLOROPHENOXY)-N'-[(3E)-1-METHYL-2-OXOINDOL-3-YLIDENE]ACETOHYDRAZIDE](/img/structure/B6358249.png)
![3-Bromo-8-chloroimidazo[1,5-a]pyrazine](/img/structure/B6358257.png)
![8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B6358272.png)
